H-His-Lys-OH.HBr
CAS No.: 151151-29-0
Cat. No.: VC0121995
Molecular Formula: C12H22BrN5O3
Molecular Weight: 364.24
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 151151-29-0 |
---|---|
Molecular Formula | C12H22BrN5O3 |
Molecular Weight | 364.24 |
IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;hydrobromide |
Standard InChI | InChI=1S/C12H21N5O3.BrH/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8;/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20);1H/t9-,10-;/m0./s1 |
SMILES | C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N.Br |
Introduction
Peptide Synthesis and Drug Development
H-His-Lys-OH.HBr serves as a crucial building block in peptide synthesis, enhancing the functionality of resulting peptides. Its unique structure allows for the incorporation of histidine and lysine, which are essential for developing new drugs and therapies . Additionally, it plays a role in drug formulation by modifying the pharmacokinetics of drugs, thereby optimizing therapeutic efficacy .
Biotechnology Applications
In the biotechnology sector, H-His-Lys-OH.HBr is used in the production of recombinant proteins. These proteins are vital for various applications, including enzyme production and vaccine development, providing a reliable source of high-quality proteins .
Molecular Biology Research
Researchers utilize H-His-Lys-OH.HBr to study protein interactions and functions. Its incorporation into experimental designs helps elucidate complex biological processes, aiding in the understanding of various diseases .
Cosmetic Formulations
In the cosmetic industry, H-His-Lys-OH.HBr is used in formulations aimed at enhancing skin health. Its properties can improve hydration and skin barrier function, making it a sought-after ingredient in skincare products .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume